molecular formula C11H22N2O3 B13395151 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

Cat. No.: B13395151
M. Wt: 230.30 g/mol
InChI Key: PNVLWFYAPWAQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid typically involves the condensation of 2-amino-3-methylbutanoic acid with 3-methylpentanoic acid. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the desired product under mild conditions. This method is advantageous due to its high specificity and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive intermediates. These intermediates can then modulate various biochemical pathways, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid
  • Methyl 2-[(2-hydroxy-3-methylbutanoyl)amino]-3-methylbutanoate

Uniqueness

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVLWFYAPWAQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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